2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine
Übersicht
Beschreibung
2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound . It is a part of the pyrimidine family, which is an essential base component of the genetic material of deoxyribonucleic acid . This compound has been used in diverse scientific studies, enabling advancements in fields like pharmaceuticals and materials science.
Synthesis Analysis
2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1H NMR (400 MHz, DMSO-d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3). Its 13C NMR (100 MHz, DMSO-d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
One key application of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine is in the field of antiviral research. Saxena et al. (1988) demonstrated the compound's use in synthesizing various pyrrolo[2,3-d]pyrimidines, which were then tested for antiviral activity. The most active compounds showed slight activity against human cytomegalovirus (HCMV), with slightly more activity than acyclovir, a standard antiviral drug, although they were inactive against herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).
Synthesis and Biological Activity
The compound has also been used in synthesizing 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides. Cottam et al. (1985) explored these syntheses for their potential biological activity. Some compounds showed significant activity against measles in vitro, comparable to ribavirin, an antiviral medication (Cottam et al., 1985).
Optical Properties Tuning
In the field of optical materials, this compound plays a role in synthesizing chromophores. Bucevičius et al. (2015) synthesized derivatives of pyrrolo[2,3-d]pyrimidines, demonstrating how small polar substituents could tune the energy of frontier orbitals, influencing the energy gap and fluorescence quantum yield (Bucevičius et al., 2015).
Synthesis of Pyrrolopyrimidine Derivatives
Prieur et al. (2015) utilized this compound in the arylation reaction to prepare new pyrrolo[2,3-d]pyrimidines with aryl groups. This process was enhanced by microwave irradiation, demonstrating a method for creating derivatives with potential pharmaceutical applications (Prieur et al., 2015).
Synthesis of Nonlinear Optical Materials
The synthesis and study of this compound derivatives have also contributed to the development of nonlinear optical materials. Murthy et al. (2019) synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a derivative, and investigated its potential as a third-order nonlinear optical material. Their findings revealed promising characteristics for applications in optical limiting and switching devices (Murthy et al., 2019).
Wirkmechanismus
Target of Action
Similar pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 .
Mode of Action
For instance, some pyrimidine derivatives inhibit CDK2, a key regulator of cell cycle progression . They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle progression, leading to cell cycle arrest .
Pharmacokinetics
Its predicted properties include a boiling point of 2933±220 °C and a density of 160±01 g/cm3 .
Result of Action
Similar pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines, including mcf-7 and hct-116 . They can induce cell cycle arrest and apoptosis .
Zukünftige Richtungen
The therapeutic potential of heterocyclic pyrimidine scaffolds, including 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine, is immense . They offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Future research may focus on exploring their diverse therapeutic potentials and their significance in the pathophysiology of diseases .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is an enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to cell cycle arrest, which is particularly relevant in the context of cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. For instance, studies have demonstrated that it significantly inhibits the proliferation of MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines . The compound influences cell signaling pathways by inhibiting CDK2, leading to alterations in gene expression and cellular metabolism. This results in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, thereby promoting programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This inhibition disrupts the phosphorylation of downstream targets, which are essential for cell cycle progression. Additionally, the compound has been shown to induce changes in gene expression, particularly those involved in cell cycle regulation and apoptosis. The binding interactions and subsequent enzyme inhibition highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) and has a predicted boiling point of 293.3±22.0°C . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 over extended periods. Degradation products may form under certain conditions, which could potentially alter its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over time, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological changes have been observed. These findings suggest a narrow therapeutic window for the compound, emphasizing the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of pro-apoptotic and anti-apoptotic signals within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on CDK2. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The nuclear accumulation of the compound enhances its ability to inhibit cell cycle progression and induce apoptosis, making it a potent therapeutic agent in cancer treatment.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methylpyrrolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-2-4-5(3-12)10-7(9)11-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNRZFJLXGDBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.